N-(3-bromophenyl)-2-[(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide N-(3-bromophenyl)-2-[(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14750878
InChI: InChI=1S/C14H12BrN5OS/c1-9-17-18-12-5-6-14(19-20(9)12)22-8-13(21)16-11-4-2-3-10(15)7-11/h2-7H,8H2,1H3,(H,16,21)
SMILES:
Molecular Formula: C14H12BrN5OS
Molecular Weight: 378.25 g/mol

N-(3-bromophenyl)-2-[(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide

CAS No.:

Cat. No.: VC14750878

Molecular Formula: C14H12BrN5OS

Molecular Weight: 378.25 g/mol

* For research use only. Not for human or veterinary use.

N-(3-bromophenyl)-2-[(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide -

Specification

Molecular Formula C14H12BrN5OS
Molecular Weight 378.25 g/mol
IUPAC Name N-(3-bromophenyl)-2-[(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide
Standard InChI InChI=1S/C14H12BrN5OS/c1-9-17-18-12-5-6-14(19-20(9)12)22-8-13(21)16-11-4-2-3-10(15)7-11/h2-7H,8H2,1H3,(H,16,21)
Standard InChI Key XSGMHXXMAPAAFE-UHFFFAOYSA-N
Canonical SMILES CC1=NN=C2N1N=C(C=C2)SCC(=O)NC3=CC(=CC=C3)Br

Introduction

N-(3-bromophenyl)-2-[(3-methyl triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide is a complex organic compound with a molecular formula of C14H12BrN5OS and a molecular weight of approximately 378.25 g/mol . This compound is characterized by its unique structural features, including a bromophenyl moiety linked to a triazolopyridazine structure through a sulfanyl group, with an acetamide functional group.

Synthesis and Preparation

The synthesis of N-(3-bromophenyl)-2-[(3-methyl triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide typically involves multi-step reactions. These steps often include the formation of the triazolopyridazine core, followed by the introduction of the bromophenyl group and the sulfanyl linkage, and finally the addition of the acetamide functionality. The specific conditions and reagents used can vary depending on the desired yield and purity.

Biological Activities and Potential Applications

Research indicates that N-(3-bromophenyl)-2-[(3-methyl triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide exhibits significant biological activities, including potential anti-inflammatory and anticancer effects. The mechanism of action may involve the inhibition of specific enzymes or modulation of signaling pathways, leading to effects such as reduced cell proliferation and apoptosis induction.

Biological ActivityPotential Application
Anti-inflammatoryTreatment of inflammatory diseases
AnticancerInhibition of tumor growth and proliferation

Comparison with Similar Compounds

Several compounds share structural similarities with N-(3-bromophenyl)-2-[(3-methyl triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide, but each has distinct features:

  • N-(4-bromophenyl)-2-{[3-(3-fluorophenyl)-124triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide: Contains a fluorophenyl group instead of bromophenyl.

  • 2-[(3-methyl124triazolo[4,3-b]pyridazin-6-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide: Features a trifluoromethyl group.

  • [N-(4-bromophenyl)-2-{[3-[2-(4-methoxyphenyl)sulfonylamino]ethyl]- triazolo[4,3-b]pyridazin-6-yl]}acetamide](pplx://action/followup): Includes a methoxyphenyl sulfonamide moiety.

CompoundUnique Feature
N-(4-bromophenyl)-2-{[3-(3-fluorophenyl)- triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamideFluorophenyl group
2-[(3-methyl triazolo[4,3-b]pyridazin-6-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamideTrifluoromethyl group
N-(4-bromophenyl)-2-{[3-[2-(4-methoxyphenyl)sulfonylamino]ethyl]- triazolo[4,3-b]pyridazin-6-yl]}acetamideMethoxyphenyl sulfonamide

Future Research Directions

Future studies should focus on optimizing the synthesis of N-(3-bromophenyl)-2-[(3-methyl triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide to improve yield and purity. Additionally, in-depth investigations into its biological activities, including in vivo studies, are necessary to fully explore its therapeutic potential. Molecular docking and structure-activity relationship (SAR) studies can provide insights into how modifications to the compound's structure might enhance its efficacy and specificity.

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